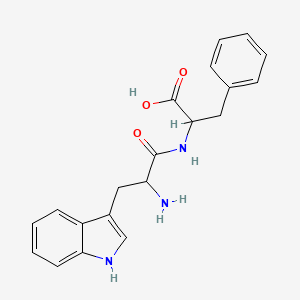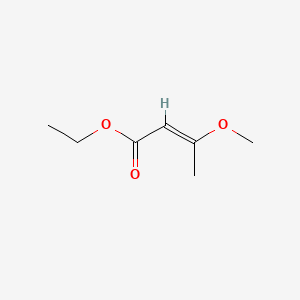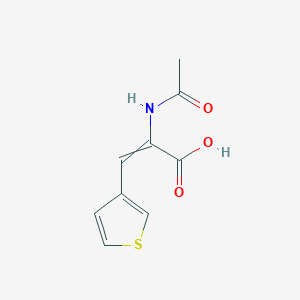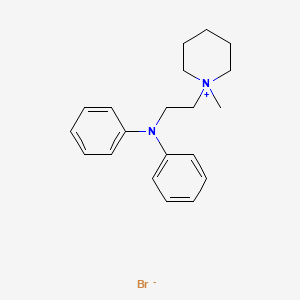
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide is a quaternary ammonium compound with a unique structure that combines a piperidinium ring with a diphenylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide typically involves the reaction of 1-methylpiperidine with 2-(diphenylamino)ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidinium compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: Disruption of membrane proteins can lead to cell death.
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, affecting signal transduction pathways.
類似化合物との比較
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in oral hygiene products for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in phase transfer catalysis.
特性
CAS番号 |
4269-86-7 |
|---|---|
分子式 |
C20H27BrN2 |
分子量 |
375.3 g/mol |
IUPAC名 |
N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;bromide |
InChI |
InChI=1S/C20H27N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChIキー |
FAAWZTPRMKWNCL-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


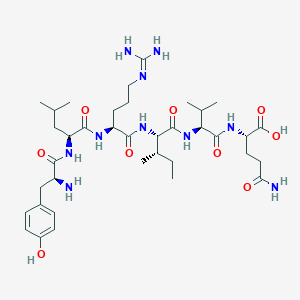


![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
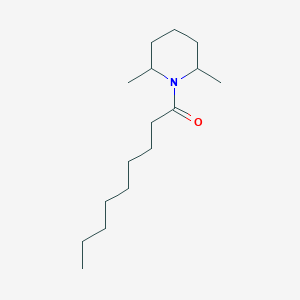
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
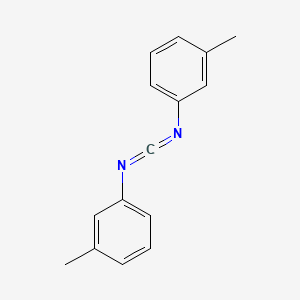
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)

